Naphthol AS-BI beta-D-galactopyranoside

Descripción general

Descripción

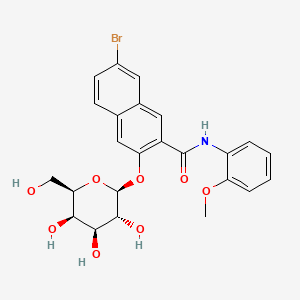

Naphthol AS-BI beta-D-galactopyranoside is a chemical compound with the molecular formula C24H24BrNO8. It is a derivative of naphthol and is commonly used as a histochemical substrate for detecting the activity of beta-galactosidase enzymes. This compound is particularly valuable in biomedical research for studying cellular processes related to beta-galactosidase, such as lysosomal storage disorders and tumor development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Naphthol AS-BI beta-D-galactopyranoside typically involves the following steps:

Starting Materials: The synthesis begins with 2-naphthalenecarboxamide and 7-bromo-3-(beta-D-galactopyranosyloxy)-N-(2-methoxyphenyl).

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of organic solvents and catalysts to facilitate the formation of the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications.

Análisis De Reacciones Químicas

Enzymatic Hydrolysis by β-Galactosidase

Naphthol AS-BI β-D-galactopyranoside undergoes hydrolysis catalyzed by β-galactosidase, cleaving the β-glycosidic bond to release the aglycone moiety (naphthol AS-BI) and galactose .

Reaction Mechanism :

-

Key Features :

| Parameter | Value | Source |

|---|---|---|

| Optimal pH | 4.6–5.2 | |

| Km (Michaelis Constant) | 10⁻⁵ M (approximate) | |

| Inhibitors | N-Acetylglucosaminolactone |

Chromogenic Coupling Reactions

The liberated naphthol AS-BI reacts with diazonium salts (e.g., hexazonium p-rosaniline, fast garnet GBC) to form insoluble azo dyes, enabling visual or spectroscopic detection .

Coupling Reaction :

-

Applications :

| Diazonium Salt | Staining Color | pH Range |

|---|---|---|

| Hexazonium p-rosaniline | Reddish-brown | 5.0–5.5 |

| Fast garnet GBC | Bright red | 4.5–5.2 |

Reaction Kinetics and Specificity

Studies comparing Naphthol AS-BI β-D-galactopyranoside to other substrates (e.g., X-Gal, CHE-Gal) highlight its superior sensitivity and specificity :

-

Efficiency : Hydrolyzed by 93.2% of β-galactosidase-positive bacterial strains vs. 94.2% for CHE-Gal .

-

Fluorescence Detection : The naphthol AS-BI moiety enables fluorescence-based assays (ex/em ≈ 350/450 nm) .

Synthetic and Structural Insights

The compound is synthesized via glycosylation of naphthol AS-BI with protected galactosyl donors, followed by deprotection . Key structural features influencing reactivity include:

-

β-Galactopyranoside Configuration : Essential for enzyme recognition .

-

Bromine Substituent : Enhances chromogenic signal intensity .

Comparative Analysis with Analogues

Naphthol AS-BI β-D-galactopyranoside shows distinct advantages over similar substrates:

| Substrate | Sensitivity | Detection Method |

|---|---|---|

| X-Gal | Moderate | Colorimetric (blue) |

| CHE-Gal | High | Colorimetric (green) |

| Naphthol AS-BI Gal | High | Colorimetric/Fluorescent |

Stability and Storage

Aplicaciones Científicas De Investigación

Biochemical Assays

- Beta-Galactosidase Activity Measurement : The compound is widely used to measure the activity of beta-galactosidase in different biological contexts, including studies on lysosomal storage disorders and tumor biology. The hydrolysis of Naphthol AS-BI beta-D-galactopyranoside by the enzyme results in a measurable color change, enabling quantitative analysis.

Cell Biology

- Cellular Senescence Studies : This compound is instrumental in studying cellular senescence, where increased levels of beta-galactosidase are often observed. It helps researchers understand the mechanisms underlying aging and related diseases .

- Lysosomal Function : The substrate's interaction with beta-galactosidase provides insights into lysosomal function and its role in cellular metabolism and signaling pathways.

Histochemistry

- Tissue Staining : this compound is employed as a histochemical substrate to visualize enzyme activity in tissue sections. This application is crucial for understanding tissue pathology and the distribution of enzymes within cells .

Drug Development

- Screening Inhibitors : The compound is utilized in screening assays to identify potential inhibitors of beta-galactosidase, which may serve as therapeutic targets for lysosomal storage diseases and other conditions associated with enzyme dysfunction.

Case Studies and Research Findings

- Detection of Lysosomal Storage Disorders : Research has demonstrated that increased levels of beta-galactosidase activity, detectable through this compound assays, correlate with lysosomal storage disorders such as Gaucher's disease. These findings highlight the compound's utility in diagnostic applications.

- Tumor Biology : Studies have shown that tumor cells often exhibit elevated beta-galactosidase activity. Using this compound allows researchers to assess enzyme activity levels, providing insights into tumorigenesis and potential therapeutic interventions .

- Cellular Aging : Investigations into cellular aging have utilized this compound to measure senescence-associated beta-galactosidase activity, revealing its role as a biomarker for aging cells and contributing to the understanding of age-related diseases .

Mecanismo De Acción

Naphthol AS-BI beta-D-galactopyranoside exerts its effects by serving as a substrate for beta-galactosidase enzymes. When hydrolyzed by these enzymes, it releases naphthol derivatives that can be detected using various analytical techniques. This mechanism allows researchers to measure the activity and expression of beta-galactosidase in biological samples, providing insights into cellular processes and disease mechanisms.

Comparación Con Compuestos Similares

Similar Compounds

Naphthol AS-BI beta-D-glucopyranoside: Similar in structure but contains a glucose moiety instead of a galactose moiety.

Naphthol AS-BI beta-D-mannopyranoside: Contains a mannose moiety instead of a galactose moiety.

Naphthol AS-BI beta-D-xylopyranoside: Contains a xylose moiety instead of a galactose moiety.

Uniqueness

Naphthol AS-BI beta-D-galactopyranoside is unique due to its specific interaction with beta-galactosidase enzymes. This specificity makes it a valuable tool for studying beta-galactosidase-related cellular processes and diseases. Its ability to release detectable naphthol derivatives upon hydrolysis further enhances its utility in various biochemical and histochemical assays.

Actividad Biológica

Naphthol AS-BI beta-D-galactopyranoside (Naph-AS-BI-Gal) is a synthetic compound widely used in biochemical and histochemical research, primarily as a substrate for the enzyme acid beta-galactosidase. This article explores its biological activity, synthesis, applications, and relevant research findings.

- Chemical Formula : C24H24BrNO8

- Molecular Weight : 534.35 g/mol

- Structure : this compound consists of a naphthol moiety linked to a beta-D-galactopyranoside unit, which is crucial for its interaction with beta-galactosidase.

Naphthol AS-BI-Gal serves as a substrate for acid beta-galactosidase, an enzyme that hydrolyzes beta-galactosides into monosaccharides. The hydrolysis of Naph-AS-BI-Gal results in the release of naphthol, which can be detected through various colorimetric methods. This property allows researchers to visualize and quantify enzyme activity in tissues and cells.

The general reaction can be summarized as follows:

Biological Applications

- Histochemical Staining : Naph-AS-BI-Gal is extensively used in histochemical assays to detect cellular senescence and lysosomal activity. Its ability to produce a detectable chromogenic product upon hydrolysis makes it invaluable in visualizing cellular processes.

- Enzyme Kinetics Studies : The compound is utilized to study the kinetics of beta-galactosidase, including competitive inhibition assays where it competes with natural substrates for the enzyme's active site.

- Research on Lysosomal Storage Disorders : Given its role in lysosomal function, Naph-AS-BI-Gal is instrumental in studying lysosomal storage diseases, where enzyme deficiencies lead to the accumulation of substrates.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Naphthol AS-BI alpha-D-galactopyranoside | Isomer of Naphthol AS-BI | Different anomeric configuration affecting reactivity |

| Naphthol AS-beta-D-glucopyranoside | Similar naphthol structure | Substrate for glucuronidases |

| Galacto-Naphtol | Simple galacto-naphtol derivative | Used in similar histochemical applications |

Research Findings and Case Studies

Several studies have highlighted the utility of Naph-AS-BI-Gal:

- A study published in Annals of Parasitology demonstrated the effectiveness of various hydrolytic enzymes, including beta-galactosidase, using substrates like Naph-AS-BI-Gal for assessing enzymatic activity across different fungal strains .

- Research comparing different substrates for beta-galactosidase detection indicated that Naph-AS-BI-Gal outperformed others like X-Gal and CHE-Gal in terms of sensitivity and specificity .

- Investigations into the enzymatic interactions revealed that variations in enzyme concentration significantly affected the hydrolysis rate of Naph-AS-BI-Gal, providing insights into enzyme kinetics essential for drug discovery targeting lysosomal storage diseases.

Propiedades

IUPAC Name |

7-bromo-N-(2-methoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24BrNO8/c1-32-17-5-3-2-4-16(17)26-23(31)15-9-13-8-14(25)7-6-12(13)10-18(15)33-24-22(30)21(29)20(28)19(11-27)34-24/h2-10,19-22,24,27-30H,11H2,1H3,(H,26,31)/t19-,20+,21+,22-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISGBWZDEMMSLV-KQWJERSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24BrNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965621 | |

| Record name | 7-Bromo-3-(hexopyranosyloxy)-N-(2-methoxyphenyl)naphthalene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51349-63-4 | |

| Record name | Naphthol AS-BI beta-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051349634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromo-3-(hexopyranosyloxy)-N-(2-methoxyphenyl)naphthalene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.